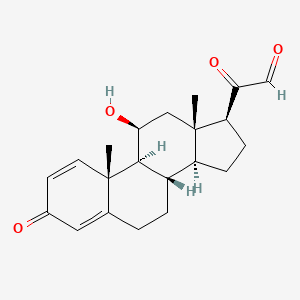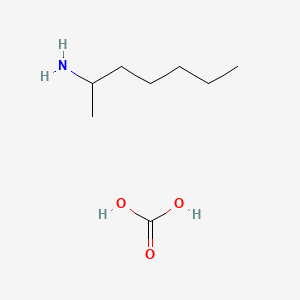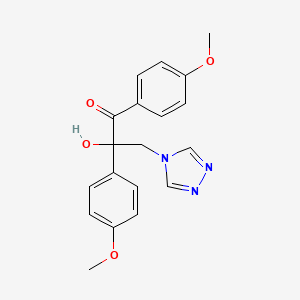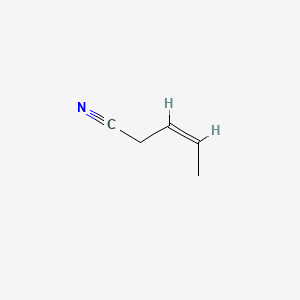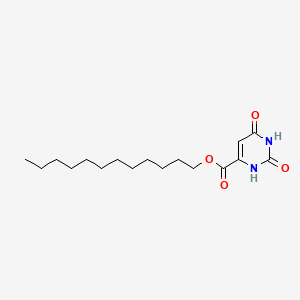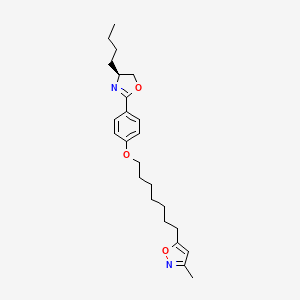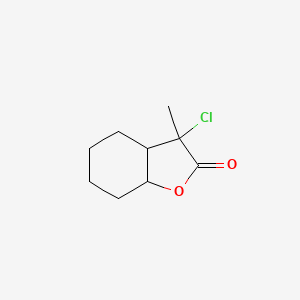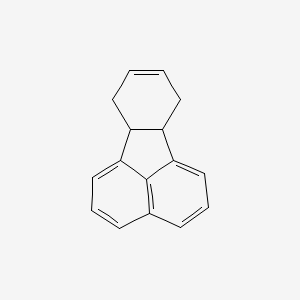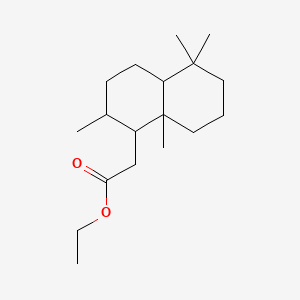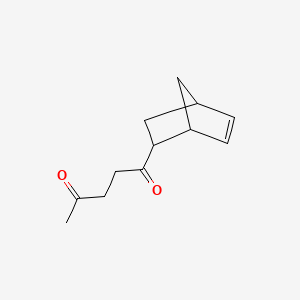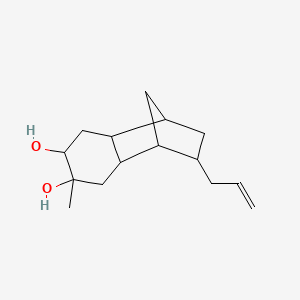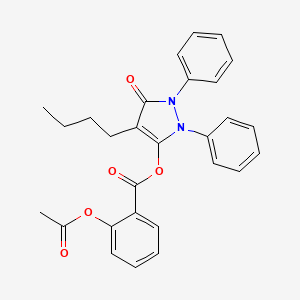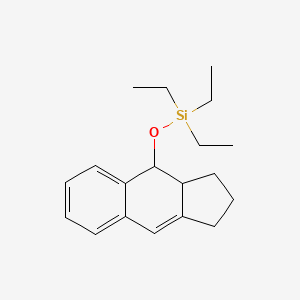
Silane, triethyl((2,3,3a,4-tetrahydro-1H-benz(f)inden-4-yl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, triethyl((2,3,3a,4-tetrahydro-1H-benz(f)inden-4-yl)oxy)-: is a chemical compound with the molecular formula C19H28OSi and a molecular weight of 300.516 g/mol . This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl((2,3,3a,4-tetrahydro-1H-benz(f)inden-4-yl)oxy)- typically involves the reaction of triethylsilane with a suitable precursor under controlled conditions. One common method involves the use of a catalyst such as boron trifluoride etherate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process typically includes steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, triethyl((2,3,3a,4-tetrahydro-1H-benz(f)inden-4-yl)oxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common reagents include and .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide , while reduction may yield silicon hydrides .
Scientific Research Applications
Silane, triethyl((2,3,3a,4-tetrahydro-1H-benz(f)inden-4-yl)oxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-based compounds.
Biology: Used in the modification of biological molecules for various applications, including drug delivery and imaging.
Medicine: Investigated for its potential use in the development of new pharmaceuticals and medical devices.
Industry: Used in the production of advanced materials, including coatings, adhesives, and sealants
Mechanism of Action
The mechanism by which Silane, triethyl((2,3,3a,4-tetrahydro-1H-benz(f)inden-4-yl)oxy)- exerts its effects involves the interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler silane compound used in similar applications.
Trimethylsilane: Another silane compound with different reactivity and properties.
Phenylsilane: A silane compound with a phenyl group, used in different types of reactions.
Uniqueness
Silane, triethyl((2,3,3a,4-tetrahydro-1H-benz(f)inden-4-yl)oxy)- is unique due to its specific structure, which imparts distinct reactivity and properties compared to other silane compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
129156-30-5 |
|---|---|
Molecular Formula |
C19H28OSi |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
2,3,3a,4-tetrahydro-1H-cyclopenta[b]naphthalen-4-yloxy(triethyl)silane |
InChI |
InChI=1S/C19H28OSi/c1-4-21(5-2,6-3)20-19-17-12-8-7-10-15(17)14-16-11-9-13-18(16)19/h7-8,10,12,14,18-19H,4-6,9,11,13H2,1-3H3 |
InChI Key |
MMXMTFLVUFWDDM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC1C2CCCC2=CC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


